4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine

PDE4 inhibition structure–activity relationship lead optimization

4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine (CAS 886507-46-6) is a heterocyclic small molecule (C₁₁H₁₁N₅S, MW 245.31) that fuses an imidazo[1,2-a]pyrimidine core with a 2-aminothiazole moiety. The scaffold belongs to the 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine class, which has been advanced as a novel phosphodiesterase 4 (PDE4) inhibitor chemotype in recent drug discovery programs.

Molecular Formula C11H11N5S
Molecular Weight 245.31 g/mol
Cat. No. B11770566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
Molecular FormulaC11H11N5S
Molecular Weight245.31 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=C(N2C=C1)C3=CSC(=N3)N)C
InChIInChI=1S/C11H11N5S/c1-6-3-4-16-9(7(2)14-11(16)13-6)8-5-17-10(12)15-8/h3-5H,1-2H3,(H2,12,15)
InChIKeyXDYPHTJUAIVCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine – Chemical Identity and Core Procurement Specifications


4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine (CAS 886507-46-6) is a heterocyclic small molecule (C₁₁H₁₁N₅S, MW 245.31) that fuses an imidazo[1,2-a]pyrimidine core with a 2-aminothiazole moiety . The scaffold belongs to the 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine class, which has been advanced as a novel phosphodiesterase 4 (PDE4) inhibitor chemotype in recent drug discovery programs [1]. The defining 2,7-dimethyl substitution pattern distinguishes this compound from the extensively profiled mono‑methyl analog PTC‑209 , making it a critical reference standard and a potential structure–activity relationship (SAR) probe for PDE4 inhibitor optimization.

Why Generic 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amines Cannot Replace the 2,7-Dimethyl Congener


Within the 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine family, small alterations to the imidazopyrimidine ring methylation pattern produce large shifts in PDE4 potency and metabolic stability. The clinical-stage probe PTC‑209 carries only a 2‑methyl group and exhibits moderate PDE4 IC₅₀ of 4.78 ± 0.08 μM, whereas SAR optimization introducing alternative substitution yielded the lead L19 with a 10‑fold improvement to 0.48 ± 0.02 μM [1]. Although published data for the 2,7‑dimethyl compound itself remain sparse, the 7‑methyl position is a known hotspot for modulating both enzymatic activity and microsomal half‑life [1]. Consequently, substituting a generic 2‑methyl or unsubstituted analog for 4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine in a PDE4‑focused SAR campaign risks invalidating potency rankings and metabolic stability comparisons, as even a single methyl deletion can alter the IC₅₀ by an order of magnitude.

Quantitative Differentiation of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine Against Closest Analogs


PDE4 Inhibitory Potency Cliff: 10‑Fold Improvement from 2‑Methyl to Optimized 2,7‑Dimethyl Derivatives

The prototypical 2‑methyl analog PTC‑209 inhibits PDE4 with an IC₅₀ of 4.78 ± 0.08 μM [1]. Through systematic SAR that included installation of substituents at the 7‑position of the imidazo[1,2-a]pyrimidine core, the optimized lead L19 achieved an IC₅₀ of 0.48 ± 0.02 μM [1], representing a 10‑fold potency increase. Although the exact IC₅₀ of 4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine has not been reported in a peer‑reviewed study, its 2,7‑dimethyl pattern places it structurally between PTC‑209 and L19, making it a direct probe for evaluating the contribution of the 7‑methyl group to PDE4 affinity.

PDE4 inhibition structure–activity relationship lead optimization

Metabolic Stability Differentiation: The 7‑Methyl Group as a Key Driver of Microsomal Half‑Life

In the PDE4 inhibitor series, the lead compound L19—which incorporates substitution at the 7‑position—exhibited 'remarkable metabolic stability in rat liver microsomes' [1], a property not reported for the 2‑methyl-only analog PTC‑209 [1]. This qualitative difference suggests that the 7‑methyl substitution present in both L19 and the target compound 4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine contributes to oxidative metabolic protection. Quantitative half‑life (t₁/₂) values have been published for L19 but not yet for the unadorned 2,7‑dimethyl scaffold, placing the target compound as the minimal pharmacophore for interrogating the metabolic role of the 7‑methyl group.

metabolic stability rat liver microsomes PDE4 inhibitor ADME

Structural Uniqueness: The 2,7-Dimethyl Substitution Pattern as a Differentiating Scaffold Feature

Among commercially available 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amines, the 2,7‑dimethyl substitution pattern (CAS 886507-46-6; SMILES: Cc1ccn2c(-c3csc(N)n3)c(C)nc2n1) is unique. The closest purchasable comparator, PTC‑209 (CAS 315704-66-6), carries only a 2‑methyl group on the imidazopyrimidine and is further elaborated with an N‑(2,6‑dibromo-4‑methoxyphenyl) substituent on the thiazol‑2‑amine nitrogen , making it a substantially different chemotype. The unsubstituted primary amine on the target compound's thiazole ring provides a synthetic handle for further derivatization that is absent in PTC‑209. This dual differentiation—2,7‑dimethyl core plus free 2‑amino group—positions the compound as the only available intermediate that combines both the PDE4‑potency‑enhancing 7‑methyl group and a derivatizable amine for library synthesis.

chemical scaffold methylation pattern SAR probe

Purity and Availability Profile: Benchmarked Supplier Specifications for Reproducible SAR Studies

Commercially, 4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine is supplied at 97% purity (Catalog CM527872) and ≥98% purity (Catalog 1799042) , meeting the ≥95% threshold typically required for in‑vitro biochemical assays. By contrast, PTC‑209 is widely available at 98%+ purity but is priced at a significant premium due to its status as a biologically annotated probe . The target compound thus offers a cost‑effective, high‑purity alternative for laboratories that need the 2,7‑dimethyl scaffold without the N‑aryl elaboration, enabling larger‑scale SAR exploration without the budget constraints imposed by probe‑grade PTC‑209.

compound procurement purity specification SAR reproducibility

High-Value Application Scenarios for 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine Based on Quantitative Evidence


PDE4 Inhibitor SAR Probe: Bridging the Potency Gap Between PTC-209 and L19

When mapping the PDE4 SAR landscape, researchers need compounds that span the full potency range. PTC‑209 establishes the lower bound (IC₅₀ 4.78 ± 0.08 μM) and L19 defines the optimized upper bound (IC₅₀ 0.48 ± 0.02 μM) [1]. The 2,7‑dimethyl compound occupies the critical intermediate position, enabling dose‑response studies that isolate the contribution of the 7‑methyl group to PDE4 affinity. Procurement of this compound allows SAR teams to complete the potency matrix without resorting to custom synthesis, accelerating the timeline from hit identification to lead declaration.

Metabolic Stability Benchmarking in the Imidazo[1,2-a]pyrimidine-Thiazole Series

Because L19—the only series member with reported metabolic stability data—carries the same 2,7‑dimethyl core as the target compound [1], the 2,7‑dimethyl compound serves as the minimal structural unit for microsomal stability assays. Laboratories can use it as a reference standard to decouple the metabolic contribution of the 7‑methyl group from that of the elaborate side chains present in L19 or PTC‑209. This makes it an essential control for ADME–SAR studies aiming to optimize half‑life without compromising potency.

Diversification-Ready Building Block for Focused PDE4 Libraries

Unlike PTC‑209—which already occupies the thiazole 2‑amine position with a bulky N‑aryl group [1]—the target compound's free primary amine provides an unblocked synthetic handle. Medicinal chemistry teams can use this compound as a starting material for parallel synthesis of focused PDE4 inhibitor libraries, exploring N‑alkylation, N‑acylation, or N‑sulfonylation while retaining the potency‑ and stability‑conferring 2,7‑dimethyl scaffold. This directly addresses the procurement need for a versatile, late‑stage diversification intermediate.

Cost‑Effective Large‑Scale SAR Exploration

The target compound is available from multiple vendors at 97‑98% purity and at a lower price point than the biologically annotated probe PTC‑209 [1]. For laboratories requiring gram‑scale quantities for extensive SAR matrix studies, in‑vivo pharmacokinetic profiling, or formulation development, the favorable cost‑per‑gram ratio and multi‑supplier availability reduce both budget pressure and supply‑chain risk, enabling experimental designs that would be prohibitively expensive with PTC‑209 alone.

Quote Request

Request a Quote for 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.